![molecular formula C11H16N2 B13826659 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine CAS No. 41330-36-3](/img/structure/B13826659.png)
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic products. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrazine ring, with ethyl groups attached at the 2 and 3 positions.
Méthodes De Préparation
The synthesis of 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine.
Cyclopentenolone Condensation: Another method involves condensing a cyclopentenolone with alkylenediamines. This reaction can also be performed using an aliphatic α-diketone with 1,2-diamino cyclopentane.
Analyse Des Réactions Chimiques
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using manganese-catalyzed oxidation.
Nucleophilic Addition: It can undergo nucleophilic addition reactions, where nucleophiles add to the carbon atoms of the pyrazine ring.
Cyclization: The compound can participate in cyclization reactions, forming various heterocyclic structures under specific conditions.
Applications De Recherche Scientifique
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Pyrazine derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine can be compared with other similar compounds, such as:
6,7-Dihydro-5-methyl-5H-cyclopenta[B]pyrazine: This compound has a similar structure but with a methyl group instead of ethyl groups.
2,3-Cyclopentenopyridine: Another related compound with a pyridine ring instead of a pyrazine ring.
These comparisons highlight the unique structural features and applications of this compound.
Propriétés
Numéro CAS |
41330-36-3 |
|---|---|
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2,3-diethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C11H16N2/c1-3-8-9(4-2)13-11-7-5-6-10(11)12-8/h3-7H2,1-2H3 |
Clé InChI |
JUZQMGADAFEYMD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(CCC2)N=C1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)

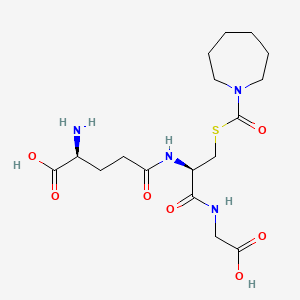
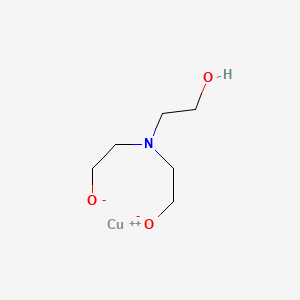

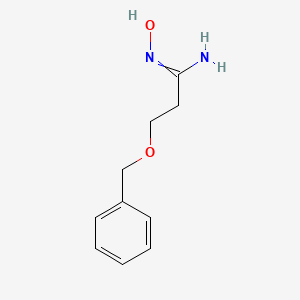
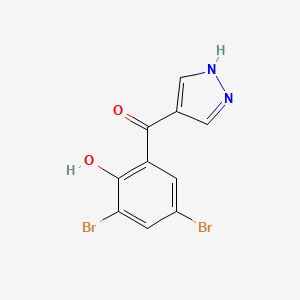
![[1,3,5]Triazocino[1,2-a]benzimidazole(9CI)](/img/structure/B13826608.png)
![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/structure/B13826609.png)
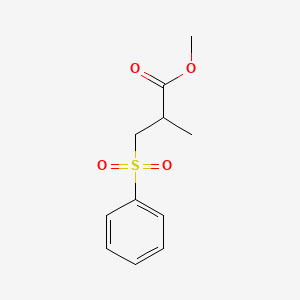
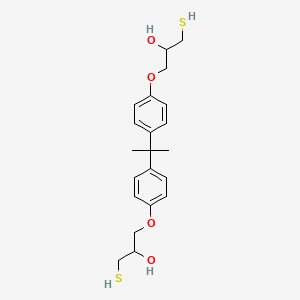
![Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13826632.png)
![Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate](/img/structure/B13826638.png)
![4-(2-Methylpropyl)-2-[2-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826643.png)
